molecular formula C9H15NSi B1582945 Silanamine, 1,1,1-trimethyl-N-phenyl- CAS No. 3768-55-6

Silanamine, 1,1,1-trimethyl-N-phenyl-

Cat. No. B1582945
CAS RN: 3768-55-6
M. Wt: 165.31 g/mol
InChI Key: IPJPAQIHUIKFLV-UHFFFAOYSA-N
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Description

Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, hydrolysis products with silica (TMSS) is mainly used as a filler in the manufacture of cosmetics, sunscreens, multi-purpose cement adhesives, paints, silicone rubbers, inks and toners, as well as medical devices . It is an organic building block .


Molecular Structure Analysis

The molecular structure of Silanamine, 1,1,1-trimethyl-N-phenyl-N-2-propenyl- is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Chemical Reactions Analysis

Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, has been found to react with ammonia, octamethylcyclotetrasiloxane, and silica .


Physical And Chemical Properties Analysis

The physical and chemical properties of Silanamine, 1,1,1-trimethyl-N-phenyl-N-2-propenyl- include a molecular weight of 205.37146 g/mol . It contains a total of 33 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .

Scientific Research Applications

Photoredox Catalysis in Organic Synthesis

N-Trimethylsilylaniline is utilized in photoredox catalysis , a branch of organic synthesis that harnesses light energy to drive chemical reactions. This compound acts as a reagent in visible-light-induced, iridium-catalyzed addition reactions to cyclic α,β-unsaturated carbonyl compounds . The process typically yields two major products: one from aminomethyl radical addition and another tricyclic compound formed by the attack of the intermediately formed α-carbonyl radical on the phenyl ring.

Radical Reactions and Bond Formation

The compound’s role in radical reactions is significant for the formation of carbon–carbon bonds. It participates in photoinduced electron transfer (PET) processes where a trimethylsilyl (TMS) group acts as an electrophilic leaving group, facilitating the addition reactions of α-aminoalkyl radicals to double bonds .

Synthesis of Silylated Anilines

In the synthesis of silylated anilines , N-Trimethylsilylaniline is a precursor. The N-metallation of bromoanilines followed by reaction with trimethylchlorosilane can yield N-mono and N-bis(trimethylsilyl)bromoanilines, which are valuable intermediates in organic chemistry .

The compound is also used to introduce silyl substituents into aromatic rings. This is achieved through the metallation of bissilylated bromoanilines with butyllithium, allowing for the introduction of a trimethylsilyl substituent in the aromatic ring .

NMR Spectroscopy

Lastly, NMR spectroscopy benefits from the use of N-Trimethylsilylaniline derivatives. The compound’s derivatives are analyzed using ^1H, ^13C, and ^29Si NMR spectroscopy to determine their structure and to study the electronic environment of the silyl groups .

Safety And Hazards

Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, hydrolysis products with silica (TMSS) should be handled with care. Avoid contact with skin and eyes, avoid formation of dust and aerosols . It is recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

N-trimethylsilylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NSi/c1-11(2,3)10-9-7-5-4-6-8-9/h4-8,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJPAQIHUIKFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063174
Record name Silanamine, 1,1,1-trimethyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Trimethylsilylaniline

CAS RN

3768-55-6
Record name 1,1,1-Trimethyl-N-phenylsilanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3768-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silanamine, 1,1,1-trimethyl-N-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanamine, 1,1,1-trimethyl-N-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silanamine, 1,1,1-trimethyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyl-N-phenylsilylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.089
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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